![molecular formula C11H8ClN3O2 B13648450 4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Analyse Chemischer Reaktionen
4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo aromatic nucleophilic substitution reactions, especially at the chlorine atom.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different isomeric products.
Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and various oxidizing agents. The major products formed from these reactions include sulfones, substituted derivatives, and cyclized products.
Wissenschaftliche Forschungsanwendungen
4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Biological Activity: Derivatives of imidazoquinoxalines possess a wide spectrum of biological activities, including antiallergenic, antitumor, and anticonvulsant properties.
Industrial Applications: The compound is used in the synthesis of various functionalized derivatives with pronounced biological activity.
Wirkmechanismus
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions lead to its diverse biological effects, including anticancer and neuroprotective activities.
Vergleich Mit ähnlichen Verbindungen
4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid can be compared with other similar compounds such as:
Imidazo[1,5-a]quinoxalines: These compounds also possess a fused ring system but differ in the position of the nitrogen atoms in the ring.
Triazolo[4,3-a]quinoxalines: These compounds have an additional triazole ring fused to the quinoxaline system.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom and carboxylic acid group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8ClN3O2 |
---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-10-14(5-6-15(10)11(16)17)8-4-2-1-3-7(8)13-9/h1-6,13H,(H,16,17) |
InChI-Schlüssel |
MTNKNVFJYJHNNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C3N2C=CN3C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.